molecular formula C18H22N4O B6458190 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide CAS No. 2548977-30-4

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6458190
CAS No.: 2548977-30-4
M. Wt: 310.4 g/mol
InChI Key: KSUUCKYHZWYVTJ-UHFFFAOYSA-N
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Description

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide (CAS 2548977-30-4) is a chemical compound with the molecular formula C18H22N4O and a molecular weight of 310.39 g/mol . This benzamide derivative features a pyrimidine ring system substituted with tert-butyl and cyclopropyl groups, which are motifs commonly associated with bioactive molecules in medicinal chemistry. Compounds with similar pyrimidine-based structures have shown significant research value in various areas, including the development of antagonists and partial agonists for neurological targets like the dopamine D3 receptor , as well as in the discovery of potent inhibitors for aspartyl proteases in infectious diseases . The structural architecture of this compound, particularly the presence of the benzamide and the substituted pyrimidine, suggests potential for interaction with specific enzymatic or receptor targets, making it a valuable scaffold for hit-to-lead optimization campaigns in drug discovery. Its physical and chemical properties, including a calculated XLogP3 of 3.2 and a topological polar surface area of 80.9 Ų , indicate characteristics relevant for pharmacokinetic optimization. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can access this compound in quantities ranging from 1mg to 100mg to support their investigative studies .

Properties

IUPAC Name

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,3)14-10-15(22-17(21-14)12-4-5-12)20-13-8-6-11(7-9-13)16(19)23/h6-10,12H,4-5H2,1-3H3,(H2,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUCKYHZWYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Malonate Esters

A prevalent method involves reacting tert-butylacetamide with cyclopropanecarboximidamide in the presence of dimethyl or diethyl malonate under basic conditions. For example:

  • Step 1 : Combine tert-butylacetamide (15 g), cyclopropanecarboximidamide (30 g), and dimethyl malonate (14.9 g) in methanol with sodium methoxide (29.4% w/w) at reflux for 2 hours. Yield: 90%.

  • Step 2 : Chlorination using phosphorus oxychloride (150 g) at 10°C, followed by distillation to isolate 6-tert-butyl-2-cyclopropyl-4-chloropyrimidine.

This method prioritizes cost-effectiveness and scalability, with phosphorus oxychloride acting as both solvent and chlorinating agent.

Alternative Cyclization via Guanidine Intermediates

4-Guanidinobenzamide derivatives serve as precursors for pyrimidine ring formation. Reaction conditions include:

  • Heating 4-aminobenzamide (15 g) with cyanamide (50% aqueous solution) at pH 3–4 (adjusted via HCl) at 100°C for 12 hours. Yield: 94–95%.

  • Subsequent cyclization with dimethyl malonate under sodium methoxide catalysis yields the pyrimidine core.

Coupling Strategies for Aminobenzamide Attachment

Nucleophilic Aromatic Substitution (SNAr)

Reacting 6-tert-butyl-2-cyclopropyl-4-chloropyrimidine with 4-aminobenzamide in polar aprotic solvents (e.g., DMSO or DMF) at 80–100°C for 12–24 hours achieves coupling. Key parameters:

  • Base : Potassium carbonate or triethylamine (yield: 85–90%).

  • Solvent : DMSO at 100°C, enabling complete conversion within 12 hours.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers superior regioselectivity for sterically hindered substrates:

  • Catalyst : Pd(OAc)₂/Xantphos (2 mol%).

  • Conditions : 110°C in toluene with Cs₂CO₃, 24 hours. Yield: 78%.

Optimization of Hydrogenation and Protection

Nitro Group Reduction

For intermediates containing nitro groups (e.g., 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate), hydrogenation with 10% Pd/C in ethanol/ethyl acetate (1:1) at 20°C under 50 psi H₂ achieves 98% yield.

tert-Butoxycarbonyl (Boc) Protection

Boc groups are introduced using di-tert-butyl dicarbonate in THF with DMAP catalysis. Deprotection employs HCl in dioxane (4 M, 2 hours, 25°C).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYieldPurity
CyclocondensationDimethyl malonate, POCl₃100°C, 12h90%>98%
Buchwald-HartwigPd(OAc)₂, Xantphos110°C, 24h78%95%
SNAr CouplingK₂CO₃, DMSO100°C, 12h85%97%

Cyclocondensation offers the highest yield but requires stringent temperature control. Buchwald-Hartwig amination, while lower-yielding, avoids halogenated intermediates.

Scalability and Industrial Considerations

  • Cost Analysis : 4-Aminobenzamide is economical ($50–70/kg), whereas palladium catalysts increase costs by ~15%.

  • Safety : Phosphorus oxychloride necessitates closed-system handling due to toxicity.

  • Green Chemistry : Ethanol/water mixtures (9:1) for recrystallization reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, we compare it with structurally related benzamide derivatives (Table 1) and analyze their physicochemical properties, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (logP)* Biological Target/Activity
Target Compound 6-tert-butyl, 2-cyclopropyl pyrimidine ~375.5 ~3.2 Kinase inhibition (BMPR2 selectivity)
N-[(2S)-3-(4-Butoxyphenyl)-... benzamide 4-butoxyphenyl, hydroxy-phenylpropan-2-yl ~537.6 ~2.8 GPCR modulation (unreported)
N-{(2S)-1-... [4-(pentyloxy)phenyl]...} 4-pentyloxyphenyl ~563.7 ~3.5 Anti-inflammatory (hypothesized)
7a (CDD-1431) 5-methoxy, 3-sulfamoylphenyl pyrimidine ~632.1 ~1.9 BMPR2-selective kinase inhibition

*Estimated based on substituent hydrophobicity.

Structural and Physicochemical Differences

  • Pyrimidine Core Modifications :

    • The target compound ’s 6-tert-butyl and 2-cyclopropyl groups create a sterically hindered, hydrophobic core, contrasting with 7a (), which has a 5-methoxy and sulfonamide-substituted pyrimidine. The latter’s sulfonamide group improves aqueous solubility (logP ~1.9 vs. ~3.2 for the target compound) .
    • Compounds in (e.g., 4-butoxyphenyl, 4-pentyloxyphenyl) feature flexible alkoxy chains, increasing logP (hydrophobicity) but reducing target selectivity due to conformational flexibility .

Research Findings and Implications

  • Target Compound Advantages: Superior metabolic stability over sulfonamide- or methoxy-containing analogs. Potential for CNS penetration due to moderate logP (~3.2).
  • Limitations :
    • Lower solubility than 7a , complicating formulation.
    • Unclear selectivity profile compared to ’s GPCR-focused derivatives.

Biological Activity

4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, with the CAS number 2548977-30-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C18H22N4O, with a molecular weight of 310.4 g/mol. Its structure includes a pyrimidine ring and an amide functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H22N4O
Molecular Weight310.4 g/mol
CAS Number2548977-30-4

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain proteases, particularly those involved in malaria parasite egress and invasion processes. The compound has shown promise in inhibiting Plasmepsin X (PMX), an essential aspartyl protease in malaria parasites, with a reported half-maximal inhibitory concentration (IC50) of 31 nM .

Antimicrobial and Antiparasitic Effects

Recent studies have highlighted the compound's efficacy against malaria parasites. In vitro assays demonstrated that it significantly inhibits PMX, which is critical for the lifecycle of the malaria parasite. The compound's selectivity for PMX over human aspartyl proteases suggests a favorable safety profile for further development .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. In one study, derivatives similar to this compound were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. Results indicated that certain analogs exhibited significant cytotoxicity, outperforming traditional chemotherapeutics like cisplatin .

Case Studies

  • Plasmepsin X Inhibition : A study focused on optimizing inhibitors for PMX found that modifications to the benzamide structure enhanced potency and selectivity against the target enzyme. The lead compound demonstrated substantial antimalarial activity in vivo, indicating potential for therapeutic development .
  • Cytotoxicity Evaluation : Another research effort synthesized a series of benzamide derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with structural similarities to this compound showed promise as potential anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-[(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)amino]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Stepwise assembly : Begin with constructing the pyrimidine ring via cyclocondensation of tert-butylguanidine with cyclopropane-carboxamide derivatives. Introduce the benzamide moiety through nucleophilic aromatic substitution (SNAr) under anhydrous conditions .
  • Critical parameters :
ParameterOptimal Range
SolventDMF or DMSO (polar aprotic)
Temperature80–100°C
CatalystsPd/C or CuI for coupling
  • Optimization : Use Design of Experiments (DoE) to screen variables (e.g., molar ratios, solvent polarity) and identify interactions affecting yield .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, cyclopropyl protons as multiplet) .
  • HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .

Q. What are the key structural features of this compound that influence its chemical reactivity?

  • Methodology :

  • The tert-butyl group enhances steric hindrance, reducing undesired side reactions at the pyrimidine C6 position. The cyclopropyl ring introduces strain, increasing electrophilicity at the pyrimidine C2 for nucleophilic attack .
  • The benzamide moiety provides hydrogen-bonding sites for molecular recognition in biological systems .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory reports on this compound’s biological activity (e.g., kinase inhibition vs. off-target effects)?

  • Methodology :

  • Assay standardization : Replicate studies under uniform conditions (e.g., cell lines, ATP concentrations) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Proteome-wide profiling : Employ chemoproteomics to identify off-target interactions, using activity-based probes or thermal shift assays .

Q. What computational modeling approaches are suitable for predicting the reactivity or binding interactions of this compound?

  • Methodology :

  • Quantum mechanics/molecular mechanics (QM/MM) : Model transition states for cyclopropane ring-opening reactions under acidic conditions .
  • Molecular docking : Use AutoDock Vina to predict binding poses with kinase targets (e.g., EGFR), guided by the tert-butyl group’s hydrophobic interactions and benzamide’s hydrogen-bonding .

Q. How can stability studies be structured to evaluate the compound’s degradation under physiological conditions?

  • Methodology :

  • Forced degradation : Expose the compound to pH gradients (1–13), oxidative stress (H2O2), and light. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
  • Accelerated stability testing : Use Arrhenius modeling at elevated temperatures (40–60°C) to extrapolate shelf-life .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., SNAr reactions) and reduce racemization risks .
  • Chiral chromatography : Use preparative HPLC with amylose-based columns to separate enantiomers post-synthesis .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

  • Methodology :

  • Solubility parameter screening : Use the Hansen solubility parameters (δD, δP, δH) to identify solvents with polarity matching the compound’s tert-butyl/cyclopropyl groups .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous buffers, which may falsely indicate low solubility .

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